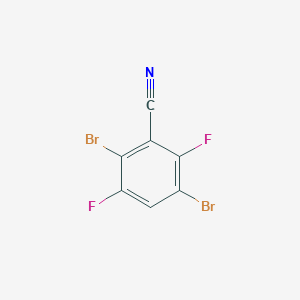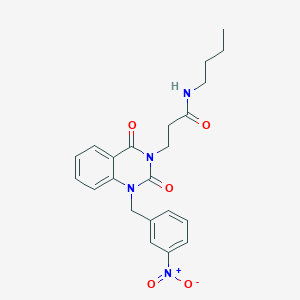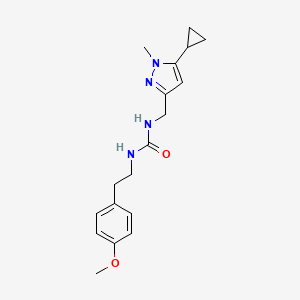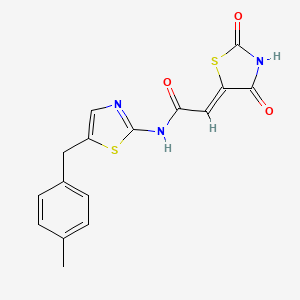
2,5-Dibromo-3,6-difluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3,6-difluorobenzonitrile is a chemical compound with the molecular formula C7HBr2F2N . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-3,6-difluorobenzonitrile consists of a benzonitrile core with bromine and fluorine substituents . The InChI code for this compound is 1S/C7HBr2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H .Physical And Chemical Properties Analysis
2,5-Dibromo-3,6-difluorobenzonitrile is a solid substance . It has a molecular weight of 296.9 . The compound is stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Synthesis and Properties of Fluorinated Poly(ether nitrile)s
Research on fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile, a related compound to 2,5-Dibromo-3,6-difluorobenzonitrile, highlights the synthesis and characterization of novel fluorinated polymers. These polymers, containing fluorine atoms in the main chain and pendant phenoxy group, exhibit excellent solubilities in common solvents and can be cast as tough, transparent films. They demonstrate high thermal stability, with the temperature for 5% weight loss ranging between 509-562°C and glass transition temperatures (Tg) from 142-235°C, dependent on structural variations (Kimura et al., 2001).
Herbicide Resistance via Bacterial Detoxification Gene
A study on transgenic plants expressing a bacterial gene for a nitrilase that detoxifies the herbicide bromoxynil (related to benzonitriles) demonstrates a successful method for achieving herbicide resistance. This nitrilase converts bromoxynil to a non-toxic metabolite, providing high levels of resistance to the herbicide in transgenic tobacco plants. This approach showcases the potential for genetic modifications in plants to confer resistance against chemical herbicides, offering insights into the broader applications of nitrilase enzymes derived from benzonitriles (Stalker et al., 1988).
Applications in Corrosion Inhibition
Research on 2-aminobenzene-1,3-dicarbonitriles, structurally related to 2,5-Dibromo-3,6-difluorobenzonitrile, has demonstrated their effectiveness as corrosion inhibitors for metals. Specifically, one derivative showed a remarkable 97.83% efficiency in protecting mild steel in an acidic environment, highlighting the potential of such compounds in extending the lifespan of metal structures and components in corrosive conditions (Verma et al., 2015).
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2,5-dibromo-3,6-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLWJEZEGHFSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3,6-difluorobenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Oxan-4-yl)-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2962681.png)

![tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate](/img/structure/B2962683.png)

![1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2962687.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2962688.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962691.png)


![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]propanamide](/img/structure/B2962695.png)
